molecular formula C14H27N B12514719 Piperidine, 1-(1,3,5-trimethylcyclohexyl)- CAS No. 685088-06-6

Piperidine, 1-(1,3,5-trimethylcyclohexyl)-

Cat. No.: B12514719
CAS No.: 685088-06-6
M. Wt: 209.37 g/mol
InChI Key: LZTQQQCDUZLMTH-UHFFFAOYSA-N
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Description

Piperidine, 1-(1,3,5-trimethylcyclohexyl)- is a useful research compound. Its molecular formula is C14H27N and its molecular weight is 209.37 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

685088-06-6

Molecular Formula

C14H27N

Molecular Weight

209.37 g/mol

IUPAC Name

1-(1,3,5-trimethylcyclohexyl)piperidine

InChI

InChI=1S/C14H27N/c1-12-9-13(2)11-14(3,10-12)15-7-5-4-6-8-15/h12-13H,4-11H2,1-3H3

InChI Key

LZTQQQCDUZLMTH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)N2CCCCC2)C

Origin of Product

United States

Historical Context of N Substituted Piperidine Synthesis

The synthesis of N-substituted piperidines has a rich history, evolving from classical methods to more sophisticated and efficient modern techniques.

Historically, the synthesis of N-substituted piperidines often involved the direct N-alkylation of piperidine (B6355638) with an appropriate alkyl halide. Another classical approach is reductive amination, where a ketone or aldehyde is reacted with piperidine in the presence of a reducing agent. For instance, the synthesis of 1-(1-Aminomethylcyclohexyl) piperidine involves the reaction of cyclohexanone (B45756) with piperidine hydrochloride and potassium cyanide, followed by reduction. prepchem.com

Over the years, a variety of synthetic strategies have been developed to construct the piperidine ring itself with a pre-attached N-substituent or to introduce the substituent in a later step. These methods include:

Hydrogenation of Pyridine (B92270) Precursors: The catalytic hydrogenation of substituted pyridines is a common method for producing the corresponding piperidines. organic-chemistry.org

Cyclization Reactions: Intramolecular cyclization of amino-alcohols or amino-halides provides a direct route to the piperidine ring. organic-chemistry.org For example, a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines can be achieved via microwave-assisted cyclocondensation. organic-chemistry.org

Cycloaddition Reactions: [4+2] cycloaddition reactions, also known as Diels-Alder reactions, involving nitrogen-containing dienes or dienophiles have been employed to construct the piperidine skeleton.

Organometallic Chemistry Approaches: The use of organometallic reagents has enabled the development of highly stereoselective and efficient syntheses of substituted piperidines. whiterose.ac.uk

These methods have been continuously refined to improve yields, stereoselectivity, and functional group tolerance, driven by the demand for structurally diverse piperidine derivatives in drug discovery and materials science.

Significance of Piperidine, 1 1,3,5 Trimethylcyclohexyl in Contemporary Organic Chemistry Research

While specific research on Piperidine (B6355638), 1-(1,3,5-trimethylcyclohexyl)- is not widely documented, its structural features suggest potential significance in several areas of organic chemistry. The bulky 1,3,5-trimethylcyclohexyl group attached to the piperidine nitrogen imparts significant steric hindrance.

Such sterically hindered non-nucleophilic bases are valuable reagents in organic synthesis. They can deprotonate acidic protons without engaging in competing nucleophilic addition reactions. For example, 2,2,6,6-tetramethylpiperidine (B32323) is a well-known sterically hindered base. wikipedia.org By analogy, Piperidine, 1-(1,3,5-trimethylcyclohexyl)- could potentially serve a similar role, possibly with different solubility and reactivity profiles due to the nature of its N-substituent.

The stereochemistry of the 1,3,5-trimethylcyclohexyl group, which can exist as different cis/trans isomers, could also be a point of interest. The specific stereoisomer of the substituent could influence the conformational preferences of the piperidine ring and, consequently, its reactivity and interaction with other molecules. This could be relevant in asymmetric synthesis or in the design of chiral ligands for catalysis. The study of structurally related 1-(1-phenyl-2-methylcyclohexyl)piperidines has shown that the stereochemistry of the cyclohexyl ring significantly impacts biological activity. nih.gov

Overview of Key Research Areas and Challenges for Piperidine, 1 1,3,5 Trimethylcyclohexyl

Direct N-Alkylation Approaches for Piperidine, 1-(1,3,5-trimethylcyclohexyl)-

Direct N-alkylation is a fundamental and straightforward method for the synthesis of tertiary amines, including the target compound. This approach involves the reaction of piperidine, a secondary amine, with a suitable 1,3,5-trimethylcyclohexyl halide, such as the bromide or chloride derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, which prevents the formation of the unreactive piperidinium (B107235) salt. researchgate.netresearchgate.net

The choice of solvent and base is crucial for the success of the N-alkylation. Common solvents include polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF), which facilitate the nucleophilic substitution reaction. researchgate.net A variety of bases can be employed, ranging from inorganic carbonates like potassium carbonate (K₂CO₃) to non-nucleophilic organic bases such as Hünig's base (N,N-diisopropylethylamine, DIPEA), which can help to suppress the formation of quaternary ammonium (B1175870) salts. researchgate.netresearchgate.net The reaction temperature can be varied to optimize the reaction rate and yield.

A plausible synthetic scheme for the direct N-alkylation is shown below:

Scheme 1: Direct N-alkylation of piperidine with 1,3,5-trimethylcyclohexyl halide.

A key precursor for this route is the corresponding 1,3,5-trimethylcyclohexyl halide. While specific synthesis of this halide is not widely documented, analogous preparations, such as that of cyclohexylmethyl bromide from cyclohexylmethanol, suggest that 1,3,5-trimethylcyclohexanol could be converted to the desired halide. chemicalbook.comgoogle.com This conversion can be achieved using reagents like p-toluenesulfonyl chloride followed by sodium bromide. chemicalbook.comgoogle.com

Interactive Data Table: Representative Conditions for Direct N-Alkylation

Alkylating AgentBaseSolventTemperature (°C)Reference
1,3,5-trimethylcyclohexyl bromideK₂CO₃AcetonitrileRoom Temp. to 70 researchgate.net
1,3,5-trimethylcyclohexyl chlorideDIPEADMFRoom Temp. researchgate.net
1,3,5-trimethylcyclohexyl iodideNaHDMF0 to Room Temp. researchgate.net

Reductive Amination Strategies for Piperidine, 1-(1,3,5-trimethylcyclohexyl)-

Reductive amination is another powerful and widely used method for the formation of C-N bonds and is highly applicable to the synthesis of the target compound. mdpi.commasterorganicchemistry.com This two-step, one-pot process involves the initial reaction of piperidine with 1,3,5-trimethylcyclohexanone to form an enamine or an iminium ion intermediate. This intermediate is then reduced in situ to yield the final tertiary amine. mdpi.commasterorganicchemistry.com

A significant advantage of this method is that it avoids the potential for over-alkylation to a quaternary ammonium salt, which can be a side reaction in direct alkylation. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective and mild. mdpi.commasterorganicchemistry.com The synthesis of the required precursor, 1,3,5-trimethylcyclohexanone, can be achieved through the catalytic hydrogenation of isophorone. google.comsigmaaldrich.com

The general reaction scheme for the reductive amination is as follows:

Scheme 2: Reductive amination of 1,3,5-trimethylcyclohexanone with piperidine.

The reaction conditions are generally mild, and the choice of solvent often includes dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). The use of a water-tolerant catalyst like B(C₆F₅)₃ with a hydrosilane reductant in "wet solvents" has also been reported for reductive aminations, offering an operationally simple methodology. bris.ac.uk

Interactive Data Table: Common Reducing Agents for Reductive Amination

KetoneAmineReducing AgentSolventReference
1,3,5-TrimethylcyclohexanonePiperidineSodium triacetoxyborohydride (STAB)Dichloromethane (DCM) mdpi.commasterorganicchemistry.com
1,3,5-TrimethylcyclohexanonePiperidineSodium cyanoborohydride (NaBH₃CN)Methanol (B129727) masterorganicchemistry.com
1,3,5-TrimethylcyclohexanonePiperidineB(C₆F₅)₃ / Me₂PhSiHo-Dichlorobenzene bris.ac.uk

Cyclization Reactions for Piperidine Ring Formation with Cyclohexyl Incorporation

Cyclization reactions are fundamental to the synthesis of the piperidine ring itself. dtic.mil However, these methods are generally less direct for the preparation of N-substituted piperidines like the target compound, as they primarily focus on constructing the heterocyclic core. The incorporation of the 1,3,5-trimethylcyclohexyl group would typically require a subsequent N-alkylation or reductive amination step after the piperidine ring has been formed.

Metal-Catalyzed Cyclizations

Transition metal catalysis has emerged as a powerful tool for piperidine synthesis. mdpi.com Catalysts based on palladium, gold, nickel, and iridium have been employed in various cyclization reactions, such as the hydroamination of alkenes and alkynes, and cross-coupling reactions. mdpi.comwhiterose.ac.uk For example, palladium-catalyzed cyclization of certain aminoalkenes can yield piperidine derivatives. mdpi.com However, these methods are designed to build the piperidine ring and would necessitate a separate step to attach the desired N-substituent.

Organocatalytic Approaches to Piperidine Scaffolds

Organocatalysis provides a metal-free alternative for the synthesis of piperidine rings, often with high stereoselectivity. Domino reactions, such as Michael addition/cyclization cascades, are frequently employed. These reactions are valuable for creating complex, polysubstituted piperidines. As with other cyclization methods, the direct incorporation of the N-(1,3,5-trimethylcyclohexyl) group during the cyclization is not a typical outcome, and a subsequent functionalization step would be required.

Radical Cyclization Strategies

Radical cyclizations offer another avenue to the piperidine skeleton. mdpi.com These reactions often involve the generation of a nitrogen- or carbon-centered radical which then undergoes an intramolecular cyclization. For example, the cyclization of unsaturated N-centered radicals can lead to the formation of the piperidine ring. mdpi.comwhiterose.ac.uk While effective for ring construction, these methods are not designed for the direct synthesis of N-alkylated piperidines with a specific bulky substituent like 1,3,5-trimethylcyclohexyl.

Hydrogenation of Pyridine (B92270) Precursors to Yield Piperidine, 1-(1,3,5-trimethylcyclohexyl)- Scaffolds

The hydrogenation of a pyridine ring to a piperidine ring is a fundamental and widely employed transformation in synthetic organic chemistry. dicp.ac.cnacs.org This process typically involves the reduction of the aromatic pyridine core using hydrogen gas in the presence of a metal catalyst. While a direct precursor, 1-(1,3,5-trimethylcyclohexyl)pyridinium salt, has not been specifically documented for this reaction, the general principles of pyridine hydrogenation can be applied.

The reaction generally proceeds by activating the pyridine ring, often through N-alkylation or N-acylation, to form a pyridinium (B92312) salt. This activation lowers the aromatic stabilization energy of the pyridine ring, making it more susceptible to reduction. unimi.itresearchgate.net A variety of transition-metal catalysts, including rhodium, iridium, and palladium, have been shown to be effective for the hydrogenation of pyridinium salts. dicp.ac.cnacs.orgchemrxiv.org

A plausible, though not explicitly documented, synthetic route would involve the quaternization of pyridine with a suitable 1,3,5-trimethylcyclohexyl halide or triflate, followed by catalytic hydrogenation. The choice of catalyst and reaction conditions, such as temperature, pressure, and solvent, would be critical in achieving high yields and selectivity. For instance, rhodium-catalyzed transfer hydrogenation using formic acid as a hydrogen source has been successful in the synthesis of various chiral piperidines from pyridinium salts. dicp.ac.cnresearchgate.net

Table 1: General Conditions for Catalytic Hydrogenation of Pyridinium Salts

Catalyst SystemHydrogen SourceSolventTemperature (°C)Pressure (bar)Reference
[RhCp*Cl₂]₂ / KIHCOOH/NEt₃H₂O60N/A dicp.ac.cn
Rh-JosiPhosH₂THF/MeOH5050 unimi.it
Iridium(III) ComplexH₂VariousVariousVarious chemrxiv.org
Pd/CH₂Ethanol25-50~3Not Applicable

Note: This table represents general conditions for the hydrogenation of various pyridinium salts and not specifically for the target compound.

Stereoselective Synthesis of Piperidine, 1-(1,3,5-trimethylcyclohexyl)- Isomers

The 1,3,5-trimethylcyclohexyl moiety can exist as different stereoisomers (cis and trans configurations of the methyl groups relative to the cyclohexane (B81311) ring). The synthesis of a specific stereoisomer of Piperidine, 1-(1,3,5-trimethylcyclohexyl)-, would necessitate a stereoselective approach.

One potential strategy is the reductive amination of a specific stereoisomer of 1,3,5-trimethylcyclohexanone with piperidine. nih.gov Reductive amination involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. The stereochemical outcome of this reaction would depend on the facial selectivity of the nucleophilic attack by the reducing agent on the iminium ion intermediate. The choice of reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) and reaction conditions can influence the diastereoselectivity of the final product.

While no studies have specifically detailed the stereoselective synthesis of this compound, research on the synthesis of other substituted 1-cyclohexylpiperidines provides a foundation for how such a synthesis might be approached. mdpi.com

Green Chemistry Principles and Sustainable Synthesis of Piperidine, 1-(1,3,5-trimethylcyclohexyl)-

Applying green chemistry principles to the synthesis of Piperidine, 1-(1,3,5-trimethylcyclohexyl)-, would involve several considerations aimed at reducing the environmental impact of the chemical process.

Catalysis: The use of catalytic methods, such as the catalytic hydrogenation discussed in section 2.4, is inherently greener than stoichiometric reductions, as it minimizes waste. dicp.ac.cnacs.orgchemrxiv.org The development of reusable heterogeneous catalysts would further enhance the sustainability of the process.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reductive amination, for example, can be a highly atom-economical reaction. nih.gov

Safer Solvents: The choice of solvents is a key aspect of green chemistry. Utilizing water or other environmentally benign solvents in reactions like catalytic transfer hydrogenation would be a significant improvement over volatile organic compounds. dicp.ac.cnmdpi.com

Energy Efficiency: Performing reactions at ambient temperature and pressure, when feasible, reduces energy consumption. The development of highly active catalysts that operate under mild conditions is a continuous goal in green chemistry research.

While specific green synthetic routes for Piperidine, 1-(1,3,5-trimethylcyclohexyl)- have not been published, the principles outlined above would guide the development of more sustainable synthetic methodologies.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the stereochemistry of "Piperidine, 1-(1,3,5-trimethylcyclohexyl)-". The molecule's inherent chirality, arising from multiple stereocenters on the trimethylcyclohexyl ring, necessitates a detailed NMR analysis to define the relative and absolute configurations of its various isomers.

In ¹H NMR spectra of related piperidine complexes, the protons on the piperidine ring exhibit distinct chemical shifts depending on their axial or equatorial orientation. researchgate.net For "Piperidine, 1-(1,3,5-trimethylcyclohexyl)-", the protons on the carbons adjacent to the nitrogen (α-protons) would likely appear in the 2.0-3.0 ppm range. chemicalbook.com The protons on the trimethylcyclohexyl ring would present a more complex pattern, with the methyl groups appearing as singlets or doublets, depending on their position and the neighboring protons, likely in the 0.8-1.5 ppm region. The methine proton at the point of attachment to the piperidine nitrogen would be a key diagnostic signal.

The ¹³C NMR spectrum is equally informative. Carbons directly bonded to the nitrogen atom in piperidine derivatives typically resonate in the 10-65 ppm range. libretexts.org The carbons of the trimethylcyclohexyl moiety would have shifts influenced by the methyl substituents and their stereochemical arrangement.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Piperidine, 1-(1,3,5-trimethylcyclohexyl)- Note: These are estimated values based on analogous structures and may vary depending on the specific isomer and solvent.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Piperidine α-C~2.5 - 3.0~50 - 60
Piperidine β, γ-C~1.4 - 1.7~24 - 28
Cyclohexyl C-1~2.0 - 2.5~60 - 70
Cyclohexyl C-3, C-5~1.0 - 1.8~30 - 40
Cyclohexyl CH₃~0.8 - 1.2~18 - 25

To unambiguously assign the proton and carbon signals and establish the connectivity within "Piperidine, 1-(1,3,5-trimethylcyclohexyl)-", multidimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, allowing for the tracing of proton-proton networks within the piperidine and trimethylcyclohexyl rings. For instance, the correlation between the α-protons and β-protons of the piperidine ring would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This would be crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying the connectivity between the piperidine and trimethylcyclohexyl moieties, for example, by observing a correlation between the α-protons of the piperidine and the C-1 carbon of the cyclohexyl ring. It would also help in confirming the positions of the methyl groups on the cyclohexane ring.

Both the piperidine and trimethylcyclohexane rings are conformationally flexible. The piperidine ring can undergo nitrogen inversion and ring-flipping, while the trimethylcyclohexane ring exists in various chair and boat conformations. acs.orgstudysmarter.co.uk Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, is a powerful technique to study these conformational changes. researchgate.net

At room temperature, these conformational interconversions may be rapid on the NMR timescale, leading to averaged signals. By lowering the temperature, it is possible to slow down these processes and observe the individual conformers. For instance, studies on N-substituted piperidines have used DNMR to determine the energy barriers for ring inversion. nih.gov Similarly, low-temperature ¹³C NMR has been used to observe distinct signals for the chair and twist-boat conformations of substituted cyclohexanes. nih.govsikhcom.net For "Piperidine, 1-(1,3,5-trimethylcyclohexyl)-", DNMR could provide quantitative data on the activation energies for these processes and determine the relative populations of the different conformers at various temperatures. acs.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state.

For "Piperidine, 1-(1,3,5-trimethylcyclohexyl)-", a tertiary amine, the IR spectrum would be characterized by the absence of N-H stretching vibrations that are typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region. orgchemboulder.comwpmucdn.com Key vibrational modes would include:

C-H stretching: Aliphatic C-H stretching vibrations from both the piperidine and trimethylcyclohexyl rings would appear in the 2850-3000 cm⁻¹ region.

C-N stretching: The C-N stretching vibration of the tertiary amine is expected in the 1250-1020 cm⁻¹ range for aliphatic amines. orgchemboulder.com

CH₂ bending: The scissoring, wagging, and twisting vibrations of the methylene (B1212753) groups in the piperidine and cyclohexane rings would be present in the 1400-1500 cm⁻¹ and 700-1000 cm⁻¹ regions, respectively. researchgate.net

Raman spectroscopy would complement the IR data. chemicalbook.comspectrabase.com Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. The combination of both techniques provides a more complete vibrational profile of the molecule. researchgate.netrsc.org Studies on related tertiary amines have shown that the vibrational spectra are sensitive to the conformational state of the molecule. rsc.org

Table 2: Expected IR and Raman Vibrational Frequencies for Piperidine, 1-(1,3,5-trimethylcyclohexyl)- Note: These are general ranges and the exact frequencies can be influenced by the specific stereoisomer and intermolecular interactions.

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
C-H Stretch (aliphatic)2850 - 30002850 - 3000Strong (IR), Strong (Raman)
CH₂ Scissoring~1450 - 1470~1450 - 1470Medium (IR), Medium (Raman)
C-N Stretch (tertiary amine)1020 - 12501020 - 1250Medium-Weak (IR), Medium (Raman)
Ring Vibrations800 - 1200800 - 1200Variable

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula of "Piperidine, 1-(1,3,5-trimethylcyclohexyl)-". Given its chemical formula of C₁₄H₂₇N, the expected monoisotopic mass would be precisely measured by HRMS.

Tandem mass spectrometry (MS/MS) provides detailed information about the fragmentation pathways of the molecule, which is invaluable for structural confirmation. gre.ac.uk For tertiary amines, a common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comwhitman.edu In the case of "Piperidine, 1-(1,3,5-trimethylcyclohexyl)-", several α-cleavage pathways are possible:

Cleavage of the C-N bond between the piperidine and cyclohexyl rings.

Cleavage of the C-C bonds within the piperidine ring adjacent to the nitrogen.

Cleavage of the C-C bonds within the cyclohexyl ring adjacent to the point of attachment.

The fragmentation of cyclic amines can also involve ring-opening followed by the loss of small neutral molecules. future4200.com The resulting fragment ions would be detected and their masses measured, allowing for the deduction of the fragmentation mechanism. nih.govnih.gov Studies on piperidine itself show a prominent molecular ion peak. nist.govacs.org ESI-MS/MS studies of piperidine alkaloids have shown that the fragmentation patterns are characteristic of the substitution on the piperidine ring. scielo.br

Table 3: Plausible Fragmentation Pathways and Expected m/z Values for Piperidine, 1-(1,3,5-trimethylcyclohexyl)- in MS/MS Note: The relative intensities of these fragments will depend on the ionization method and collision energy.

Fragmentation PathwayLost Neutral FragmentExpected m/z of Fragment Ion
α-cleavage at piperidine ringC₂H₅•182.19
α-cleavage at cyclohexyl ringC₅H₁₁•138.13
Loss of piperidine ringC₅H₁₀N•123.21
Loss of a methyl groupCH₃•194.22

X-ray Crystallography and Single Crystal Diffraction Studies for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. acs.org For "Piperidine, 1-(1,3,5-trimethylcyclohexyl)-", obtaining a suitable single crystal would allow for the precise determination of bond lengths, bond angles, and torsional angles. This would unambiguously establish the stereochemistry of the chiral centers and the preferred conformation of the piperidine and trimethylcyclohexyl rings in the crystal lattice.

While specific crystallographic data for the title compound is not available, studies on related piperidinium salts have provided detailed structural information. nih.govnih.gov These studies reveal the chair conformation of the piperidine ring and the specific orientations of the substituents. For "Piperidine, 1-(1,3,5-trimethylcyclohexyl)-", an X-ray structure would definitively answer questions about the axial versus equatorial positions of the methyl groups and the piperidine substituent on the cyclohexane ring, as well as the conformation of the piperidine ring itself.

Chiroptical Spectroscopy (e.g., VCD, ECD) for Absolute Configuration Assignment of Chiral Isomers

Chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful for determining the absolute configuration of chiral molecules in solution. researchgate.net

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the absolute configuration. nih.gov By comparing the experimental VCD spectrum with the theoretically calculated spectrum for a known configuration (e.g., using Density Functional Theory, DFT), the absolute stereochemistry can be unambiguously assigned. rsc.orgnih.gov This technique has been successfully applied to a variety of chiral molecules, including natural products. chemistryworld.com

ECD spectroscopy , which measures the differential absorption of circularly polarized UV-Vis light, is also used for assigning absolute configuration. However, it requires the presence of a chromophore that absorbs in the UV-Vis region. "Piperidine, 1-(1,3,5-trimethylcyclohexyl)-" lacks a strong chromophore, making ECD less suitable than VCD. However, derivatization with a chromophoric group can enable the use of ECD. rsc.orgnih.gov The development of chiroptical sensing methods has expanded the application of these techniques to a wider range of chiral amines. rsc.orgacs.org

For the multiple stereoisomers of "Piperidine, 1-(1,3,5-trimethylcyclohexyl)-", VCD would be the preferred method for determining the absolute configuration of each isolated isomer.

Chemical Reactivity and Mechanistic Investigations of Piperidine, 1 1,3,5 Trimethylcyclohexyl

Reactivity of the Piperidine (B6355638) Nitrogen in Piperidine, 1-(1,3,5-trimethylcyclohexyl)-

The nitrogen atom within the piperidine ring is a focal point for a variety of chemical transformations due to its lone pair of electrons.

The nitrogen atom in the piperidine ring of Piperidine, 1-(1,3,5-trimethylcyclohexyl)- imparts basic properties to the molecule. The basicity of piperidine itself is well-established, and the presence of the 1,3,5-trimethylcyclohexyl group is expected to have a modest influence on this characteristic. Alkyl groups are generally considered to be electron-donating through an inductive effect, which should slightly increase the electron density on the nitrogen atom and, consequently, its basicity compared to unsubstituted piperidine.

The protonation of the piperidine nitrogen leads to the formation of a piperidinium (B107235) salt. This equilibrium is highly dependent on the pH of the solution. The steric bulk of the 1,3,5-trimethylcyclohexyl group may influence the accessibility of the nitrogen's lone pair to incoming protons, but this effect is generally not significant enough to prevent protonation under acidic conditions.

Table 1: Comparison of Basicity for Piperidine and a Substituted Derivative

Compound pKa of Conjugate Acid Expected Basicity Trend
Piperidine ~11.2 Baseline
Piperidine, 1-(1,3,5-trimethylcyclohexyl)- Expected to be slightly > 11.2 Increased due to inductive effect

Note: The pKa value for Piperidine, 1-(1,3,5-trimethylcyclohexyl)- is an estimation based on the electronic effects of the alkyl substituent.

The nucleophilic nature of the piperidine nitrogen allows for a range of N-substitution and derivatization reactions. These reactions are fundamental in modifying the properties of the molecule.

N-Alkylation: The piperidine nitrogen can be alkylated using various alkyl halides. researchgate.net For instance, reaction with an alkyl bromide or iodide in a suitable solvent such as acetonitrile (B52724) can introduce a new alkyl group onto the nitrogen, leading to the formation of a quaternary ammonium (B1175870) salt. researchgate.net The rate and success of this reaction can be influenced by the steric hindrance presented by both the 1,3,5-trimethylcyclohexyl group and the incoming alkyl halide. The use of a base like potassium carbonate in a solvent like dimethylformamide (DMF) can facilitate the reaction. researchgate.net

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acylating agents such as acid chlorides or anhydrides. This reaction typically proceeds readily to form the corresponding N-acylpiperidine derivative. These derivatives are amides and exhibit different chemical and physical properties compared to the parent amine, including reduced basicity.

Formation of N-Oxides: Oxidation of the piperidine nitrogen, for example with hydrogen peroxide or a peroxy acid, leads to the formation of the corresponding N-oxide. This transformation alters the electronic and steric properties of the nitrogen center.

Reactivity of the Trimethylcyclohexyl Moiety in Piperidine, 1-(1,3,5-trimethylcyclohexyl)-

The reactivity of the 1,3,5-trimethylcyclohexyl group is largely that of a substituted alkane, with the conformational rigidity of the cyclohexane (B81311) ring playing a key role in directing the outcomes of reactions. The cis and trans isomers of 1,3,5-trimethylcyclohexane (B44294) can exhibit different stabilities and reactivities. quora.comnist.gov In the most stable chair conformation of the cis isomer, all three methyl groups can occupy equatorial positions, minimizing steric strain. quora.com

Direct electrophilic or nucleophilic attack on the saturated cyclohexyl ring is generally challenging due to the absence of π-electrons and the presence of strong C-H and C-C bonds. However, functionalization can be achieved through indirect methods.

Electrophilic Functionalization: While direct electrophilic addition to the saturated ring is not feasible, the introduction of a double bond within the ring via an elimination reaction from a suitably functionalized precursor would render it susceptible to electrophilic attack. libretexts.orgchemguide.co.uk For example, the addition of electrophiles like halogens (Br₂, Cl₂) or hydrogen halides (HBr, HCl) to a cyclohexene (B86901) derivative would proceed via a carbocation or a bridged halonium ion intermediate. libretexts.orgchemguide.co.uk

Nucleophilic Functionalization: Nucleophilic substitution on the cyclohexane ring requires the presence of a good leaving group, such as a halide or a tosylate. youtube.com The stereochemistry of the substitution (S(_N)1 or S(_N)2) is highly dependent on the substrate, the nucleophile, the leaving group, and the reaction conditions. For an S(_N)2 reaction on a cyclohexane system, a backside attack is required, which imposes strict stereochemical constraints. youtube.com For instance, for a reaction to occur at an axial position, the nucleophile must approach from the equatorial direction, and vice versa.

The methyl groups on the cyclohexane ring offer sites for functionalization, primarily through free-radical reactions.

Free-Radical Halogenation: The hydrogen atoms of the methyl groups can be substituted by halogens (e.g., chlorine or bromine) under free-radical conditions, typically initiated by UV light or a radical initiator. brainly.comstudyx.aibrainly.combartleby.comchegg.com The selectivity of this reaction depends on the halogen used. Bromination is generally more selective for the substitution of tertiary hydrogens, while chlorination is less selective and can lead to a mixture of products where primary, secondary, and tertiary hydrogens are substituted. brainly.comchegg.com The resulting haloalkyl groups can then serve as handles for further nucleophilic substitution reactions.

Oxidation: The methyl groups can be oxidized to more functionalized groups such as alcohols, aldehydes, or carboxylic acids using strong oxidizing agents. science.gov The conditions for such oxidations need to be carefully controlled to avoid over-oxidation or degradation of the molecule.

Ring Transformations and Rearrangement Mechanisms

Ring transformations and rearrangements of the 1,3,5-trimethylcyclohexylpiperidine system are not commonly reported but can be envisioned under specific conditions, often involving the generation of reactive intermediates.

One example of a rearrangement involving a related cyclohexane system is the Curtius rearrangement, which has been used to synthesize cis,cis-1,3,5-triaminocyclohexane from cis,cis-1,3,5-cyclohexanetricarboxylic acid. unh.edu This suggests that with appropriate functionalization, the 1,3,5-trimethylcyclohexyl ring could potentially undergo rearrangements leading to different ring sizes or substitution patterns.

Ring contraction of cyclic ketones, known as the Favorskii rearrangement, can occur under basic conditions. wiley-vch.de If the trimethylcyclohexyl moiety were to be oxidized to a ketone, it could potentially undergo such a rearrangement. Similarly, ring expansion reactions, such as the Tiffeneau-Demjanov rearrangement, could be possible if an appropriate amino alcohol functionality were introduced onto the ring. wiley-vch.de These types of rearrangements often proceed through complex mechanisms involving carbocationic or carbanionic intermediates and are highly dependent on the specific stereochemistry of the starting material.

Theoretical and Computational Chemistry Studies of Piperidine, 1 1,3,5 Trimethylcyclohexyl

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

No published quantum chemical calculations specifically for Piperidine (B6355638), 1-(1,3,5-trimethylcyclohexyl)- were found.

In general, studies on similar piperidine derivatives utilize DFT and ab initio methods to calculate fundamental molecular properties. dur.ac.uk These calculations can determine:

Electronic Properties: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These are crucial for predicting a molecule's reactivity.

Optimized Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles for the most stable three-dimensional structure of the molecule.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be computed, providing insight into the molecule's stability.

Without specific studies, no data table for these properties can be provided.

Conformational Analysis and Potential Energy Surfaces of Piperidine, 1-(1,3,5-trimethylcyclohexyl)-

There is no specific conformational analysis or potential energy surface data available for Piperidine, 1-(1,3,5-trimethylcyclohexyl)-.

Conformational analysis of six-membered rings like piperidine and cyclohexane (B81311) is a cornerstone of theoretical organic chemistry. rsc.org Such studies typically investigate the relative energies of different conformers.

Chair-Boat Interconversions and Energy Barriers

No research detailing the chair-boat interconversion energy barriers for Piperidine, 1-(1,3,5-trimethylcyclohexyl)- has been published. For substituted piperidines, the chair conformation is generally the most stable, but computational studies are required to quantify the energy barrier to the higher-energy twist-boat and boat conformations. Studies on other piperidines have found twist-boat conformations to be approximately 1.5 kcal/mol less favorable than the chair form. nih.gov

Axial-Equatorial Preferences of Substituents

Specific axial-equatorial energy preferences for the 1,3,5-trimethylcyclohexyl group attached to the piperidine nitrogen are not available. For disubstituted cyclohexanes, the most stable conformation is typically the one that places the largest substituent in an equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions. libretexts.org The interplay between the piperidine ring flip and the multiple possible conformations of the substituted cyclohexyl ring would require dedicated computational analysis to determine the global energy minimum and the relative stabilities of different isomers.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

No molecular dynamics simulation studies have been published for Piperidine, 1-(1,3,5-trimethylcyclohexyl)-. MD simulations are used to model the dynamic behavior of molecules over time, providing insights into conformational flexibility, solvent interactions, and the stability of molecular complexes. ajchem-a.com For a molecule like this, MD could be used to explore the full range of accessible conformations in a solvent environment.

Computational Prediction of Spectroscopic Parameters

There are no computationally predicted spectroscopic parameters (e.g., NMR, IR) for Piperidine, 1-(1,3,5-trimethylcyclohexyl)- in the literature. Quantum chemical software can predict spectroscopic data, which is a valuable tool for complementing experimental results. For instance, ¹H and ¹³C NMR chemical shifts can be calculated to help assign experimental spectra and confirm stereochemistry.

In Silico Elucidation of Reaction Mechanisms and Transition States

No in silico studies on the reaction mechanisms involving Piperidine, 1-(1,3,5-trimethylcyclohexyl)- have been reported. Computational chemistry is frequently used to map reaction pathways, locate transition state structures, and calculate activation energies, thereby providing a detailed understanding of how a chemical reaction occurs.

Role in Advanced Organic Synthesis and Materials Science

Piperidine (B6355638), 1-(1,3,5-trimethylcyclohexyl)- as a Precursor for Complex Organic Molecules

The synthesis of complex organic molecules often relies on the strategic use of well-defined building blocks. While direct research on Piperidine, 1-(1,3,5-trimethylcyclohexyl)- as a precursor is not extensively documented, the broader class of piperidine derivatives is fundamental in constructing intricate molecular architectures. mdpi.comnih.gov The synthesis of piperidines themselves can be achieved through various methods, including hydrogenation of pyridine (B92270) derivatives and cyclization reactions. mdpi.comnih.gov These methods provide access to a diverse range of substituted piperidines, which can then be further elaborated into more complex structures.

The general strategies for synthesizing piperidine rings, such as intramolecular cyclization and multicomponent reactions, highlight the potential for creating a wide array of derivatives. mdpi.comnih.gov These synthetic routes are crucial for accessing compounds with specific stereochemistry and substitution patterns, which are often essential for their function in larger, more complex molecules.

Application of Piperidine, 1-(1,3,5-trimethylcyclohexyl)- as a Ligand or Organocatalyst in Asymmetric Synthesis

In the field of asymmetric synthesis, where the selective formation of one enantiomer of a chiral molecule is paramount, piperidine-containing compounds have emerged as effective ligands and organocatalysts. researchgate.netnih.govrsc.org The nitrogen atom within the piperidine ring can coordinate to metal centers, forming chiral complexes that catalyze a variety of asymmetric transformations. nih.govnih.gov

The steric and electronic properties of the substituents on the piperidine ring play a crucial role in determining the efficiency and stereoselectivity of the catalyst. The bulky 1,3,5-trimethylcyclohexyl group in Piperidine, 1-(1,3,5-trimethylcyclohexyl)- could, in principle, create a well-defined chiral environment around a metal center, influencing the approach of reactants and leading to high levels of enantioselectivity. While specific studies on this particular compound are limited, the general principles of using substituted piperidines as chiral ligands are well-established. nih.govnih.gov

Furthermore, piperidine derivatives can act as organocatalysts, where the amine functionality itself participates in the catalytic cycle without the need for a metal. researchgate.netrsc.org These catalysts are often employed in reactions such as Michael additions and aldol (B89426) reactions. The stereochemical outcome of these reactions is dictated by the chiral environment created by the catalyst.

Incorporation of Piperidine, 1-(1,3,5-trimethylcyclohexyl)- Moieties into Novel Materials and Polymers

The incorporation of specific functional moieties into polymers and materials can impart unique and desirable properties. The piperidine ring is a recurring structural motif in various functional materials. For instance, piperidine-containing polymers have been investigated for applications in drug delivery. nih.gov The synthesis of films containing piperidine derivatives, such as 3-oxo-3-(piperidin-1-yl)propanenitrile, demonstrates the feasibility of integrating these heterocyclic units into polymeric matrices. nih.gov

Development of Synthetic Reagents Derived from Piperidine, 1-(1,3,5-trimethylcyclohexyl)-

Piperidine itself is a widely used reagent in organic synthesis, often serving as a base or as a nucleophile. carlroth.com Derivatives of piperidine have also been developed as specialized reagents for various chemical transformations. For example, piperidine-based thiosemicarbazones have been synthesized and investigated for their biological activity. nih.gov

The development of synthetic reagents from Piperidine, 1-(1,3,5-trimethylcyclohexyl)- would likely leverage its unique steric and electronic properties. The bulky substituent could be exploited to control the regioselectivity or stereoselectivity of reactions. For instance, a reagent derived from this compound might act as a sterically hindered base, selectively deprotonating less accessible protons. While specific examples are yet to be reported, the general principles of reagent design suggest that this compound holds promise for the development of novel and useful synthetic tools.

Analytical Methodologies for Research Oriented Quantification and Purity Assessment of Piperidine, 1 1,3,5 Trimethylcyclohexyl

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating the target compound from impurities, starting materials, and by-products. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and its potential impurities.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. Given its structure, Piperidine (B6355638), 1-(1,3,5-trimethylcyclohexyl)- is expected to be sufficiently volatile for GC analysis. When coupled with a mass spectrometer (MS), GC-MS provides a powerful tool for both separation and identification of the main component and any volatile impurities. cmbr-journal.comnih.gov

The selection of the GC column is critical. A non-polar stationary phase, such as one composed of dimethyl polysiloxane, or a mid-polarity phase like 5% diphenyl/95% dimethyl polysiloxane, is often used for the analysis of piperazine (B1678402) and piperidine derivatives. ojp.gov For basic amines, specialized columns designed to reduce peak tailing may offer improved chromatographic performance. The GC-MS analysis of stem extracts from Piper guineense successfully identified numerous piperidyl amide alkaloids, demonstrating the technique's utility for complex mixtures containing piperidine moieties. nih.gov

It is important to note that some N-substituted piperidine analogues can undergo thermal degradation in the GC inlet, which must be evaluated during method development. ojp.gov Derivatization, for instance with perfluoroacylating agents, can sometimes be employed to improve volatility and chromatographic behavior, although it may not always alter the mass spectral fragmentation pathways to provide unique ions for isomer discrimination. ojp.gov

Table 1: Exemplar GC Conditions for Analysis of Related Piperidine Compounds

Parameter Condition for Piperazine Derivatives scholars.direct Condition for Piperidine, 1,4-dimethyl- nist.gov General Considerations
Instrument Gas Chromatograph with Mass Spectrometer (GC-MS) Gas Chromatograph with Flame Ionization Detector (GC-FID) or MS GC-FID for quantification, GC-MS for identification.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) Capillary, OV-101 (non-polar) or PEG-40M (polar) Choice depends on analyte polarity and required selectivity.
Injector Temp. 280 °C Not specified Must be optimized to ensure volatilization without degradation.
Oven Program 100 °C (1 min hold), ramp at 20 °C/min to 300 °C (3 min hold) Isothermal at 110 °C Gradient programs are common for separating mixtures with varying volatilities.
Carrier Gas Helium Helium
Detector Mass Spectrometer (Scan mode or SIM for quantification) Flame Ionization Detector or Mass Spectrometer MS provides structural information. hmdb.ca
MS Ionization Electron Ionization (EI) at 70 eV Electron Ionization (EI) Standard energy for library matching.

For non-volatile impurities or for compounds that may exhibit thermal instability, High-Performance Liquid Chromatography (HPLC) is the method of choice. chromatographyonline.com When coupled with mass spectrometry (LC-MS), it provides high sensitivity and selectivity for quantification and identification. nih.govnih.gov

Reversed-phase HPLC (RP-HPLC) on a C18 column is a common starting point. researchgate.netnih.gov The analysis of tertiary amines like Piperidine, 1-(1,3,5-trimethylcyclohexyl)- can be challenging on standard silica-based C18 columns due to peak tailing caused by interaction with residual silanols. The mobile phase typically consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component. researchgate.netsielc.com The addition of modifiers is crucial; acidic modifiers like formic acid or trifluoroacetic acid (TFA) are used to protonate the amine, improving peak shape and ensuring MS compatibility. sielc.com For compounds that are poorly retained, ion-pairing agents such as heptafluorobutyric acid (HFBA) can be used to increase retention on reversed-phase columns. researchgate.net Alternatively, mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, can provide excellent retention and selectivity for basic compounds. sielc.com For analytes that lack a UV chromophore, detection can be achieved using a Charged Aerosol Detector (CAD) or by pre-column derivatization with a UV-absorbing agent. researchgate.netsigmaaldrich.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique, particularly for separating polar amines, and can be readily coupled with MS detection. nih.gov

Table 2: Exemplar HPLC/LC-MS Conditions for Analysis of Related Piperidine Compounds

Parameter Method for Piperidine, 4-chloro-1-methyl- sielc.com Method for Piperidone Analogue researchgate.net LC-MS/MS for Short Chain Amines nih.gov
Instrument HPLC-UV or LC-MS HPLC-UV LC-ESI-MS/MS
Column Newcrom R1 (Reverse Phase) C18 column ZIC-pHILIC (HILIC)
Mobile Phase Acetonitrile and water with phosphoric acid (or formic acid for MS) Isocratic Acetonitrile and aqueous ammonium (B1175870) formate (B1220265) buffer
Detection UV or MS UV Electrospray Ionization (ESI) Tandem MS (MRM mode)
Key Feature MS-compatible method using formic acid. Validated for linearity, accuracy, and precision. High sensitivity and specificity for amine quantification in aqueous matrices.

The structure of Piperidine, 1-(1,3,5-trimethylcyclohexyl)- contains multiple stereocenters in the trimethylcyclohexyl moiety. Therefore, the synthesis can result in a mixture of diastereomers and enantiomers. Chiral chromatography is essential for separating these stereoisomers to determine the enantiomeric and diastereomeric purity of the final product. researchgate.net

HPLC using chiral stationary phases (CSPs) is the most common technique for enantiomeric resolution. mdpi.com Polysaccharide-based CSPs, such as those derivatized with cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralcel® OJ), have proven effective for resolving a wide range of chiral piperidine derivatives. nih.gov The choice of mobile phase (normal phase, reversed-phase, or polar organic) significantly impacts the separation. mdpi.com More recently, superficially porous particles bonded with chiral selectors have been shown to provide highly efficient and fast separations. nih.govdoi.org

In addition to HPLC, Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, often providing faster analysis times and using more environmentally benign mobile phases (typically CO2 with an alcohol co-solvent). doi.org Capillary electrophoresis (CE) with a chiral selector, such as a substituted cyclodextrin, also represents a viable alternative for the enantioseparation of charged analytes. nih.gov

Table 3: Exemplar Chiral Separation Techniques for Related Cyclic Amines

Technique Chiral Stationary Phase (CSP) / Selector Mobile Phase Mode Analyte Class / Example Reference
HPLC Cellulose-based (e.g., Chiralcel OD, Chiralcel OJ) Normal or Reversed Phase 1,3-dimethyl-4-phenylpiperidines nih.gov
HPLC Cyclodextrin-based Reversed or Polar Organic Ethanolamine derivatives nih.gov
HPLC Macrocyclic glycopeptide Normal, Reversed, Polar Organic Various azole compounds mdpi.com
SFC WhelkoShell (pi-complex type) Supercritical Fluid (CO2/alcohol) Hexahydroquinoline derivatives doi.org
CE Heptakis(6-hydroxyethylamino-6-deoxy)-beta-cyclodextrin Aqueous buffer Anionic and neutral racemates nih.gov

Advanced Spectroscopic Methods for Quantitative Analysis

While chromatography is used for separation, spectroscopic methods are essential for both identification and quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for unambiguous structure elucidation. For quantitative purposes, Quantitative NMR (qNMR) is a powerful, non-destructive method. By integrating the signal of a specific proton (or set of protons) from the analyte against the signal of a certified internal standard of known concentration, a precise and accurate quantification of the compound can be achieved without the need for an identical analytical standard of the analyte itself. Both 1H and 13C NMR spectra provide critical structural information, with 13C NMR being particularly useful for confirming the carbon framework of piperidine and its substituents. whiterose.ac.ukacs.org

High-Resolution Mass Spectrometry (HRMS), typically coupled with LC, provides highly accurate mass measurements. This allows for the determination of the elemental composition of the parent ion and its fragments, which serves as a powerful confirmation of identity. When used with an appropriate internal standard (preferably a stable isotope-labeled version of the analyte), LC-HRMS is also an excellent technique for sensitive and accurate quantification.

Table 4: Overview of Advanced Spectroscopic Methods for Quantification

Method Principle Application to Target Compound Advantages
Quantitative NMR (qNMR) Integration of NMR signals relative to a certified internal standard of known concentration. Determination of absolute purity/concentration in a sample. Primary ratio method; does not require a specific reference standard of the analyte. Provides structural confirmation simultaneously.
LC-HRMS Separation by HPLC followed by detection with a high-resolution mass spectrometer. Quantification using an internal standard and confirmation of elemental composition. High sensitivity, high selectivity, and structural confirmation through accurate mass measurement.

Derivatives and Analogues of Piperidine, 1 1,3,5 Trimethylcyclohexyl

Synthesis of Functionalized Analogues Bearing the 1,3,5-Trimethylcyclohexyl Moiety

While direct synthetic routes for Piperidine (B6355638), 1-(1,3,5-trimethylcyclohexyl)- are not extensively documented in dedicated literature, its synthesis and that of its functionalized analogues can be achieved through established methods for N-alkylation of secondary amines or the construction of the piperidine ring. The most common approaches include reductive amination, catalytic hydrogenation of pyridine (B92270) precursors, and cyclization strategies.

Reductive amination stands out as a highly versatile and widely used method for C-N bond formation. mdpi.comresearchgate.net This two-step, one-pot process typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of analogues bearing the 1,3,5-trimethylcyclohexyl moiety, this would involve the reaction of 1,3,5-trimethylcyclohexanone with piperidine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com

Another significant route is the catalytic hydrogenation of substituted pyridine precursors. nih.govorganic-chemistry.org This method involves the reduction of a pyridine ring to a piperidine ring, often under transition metal catalysis (e.g., Palladium, Platinum, Rhodium, or Iridium) and sometimes under harsh conditions of high pressure and temperature. nih.govnih.govnih.gov For the synthesis of the target compound, a 1-(1,3,5-trimethylcyclohexyl)pyridinium salt would be hydrogenated. Modern protocols, however, have been developed to proceed under milder conditions. organic-chemistry.org

Cyclization reactions offer another avenue, particularly for constructing the piperidine scaffold itself. whiterose.ac.ukdtic.mil Methods like the [5+1] annulation, which can involve a hydrogen borrowing cascade catalyzed by iridium(III), allow for the stereoselective synthesis of substituted piperidines from simpler acyclic precursors. mdpi.comnih.gov

The table below summarizes various synthetic methods applicable for the formation of N-substituted piperidines.

MethodReactantsReagents/CatalystKey Features
Reductive Amination Ketone/Aldehyde + AmineNaBH₃CN, NaBH(OAc)₃, Ti(OiPr)₄Versatile, one-pot procedure, avoids over-alkylation. masterorganicchemistry.com
Catalytic Hydrogenation Pyridine DerivativePtO₂, Rh/C, Pd/C, H₂Reduces aromatic precursors to saturated heterocycles. nih.govnih.gov
[5+1] Annulation Dihydroxylamine + AlkeneIridium(III) CatalystStereoselective formation of two C-N bonds. mdpi.comnih.gov
N-Heterocyclization Primary Amine + DiolCp*Ir ComplexEfficient synthesis of five-, six-, and seven-membered cyclic amines. organic-chemistry.org

Structure-Reactivity and Structure-Property Relationships in Related N-Substituted Piperidine Scaffolds

The relationship between the structure of N-substituted piperidines and their reactivity and properties is a critical area of investigation. The nature of the N-substituent, such as the bulky and non-polar 1,3,5-trimethylcyclohexyl group, profoundly influences the molecule's chemical behavior and biological interactions.

The steric bulk of the N-substituent directly impacts the accessibility of the nitrogen lone pair and can hinder reactions at adjacent positions on the piperidine ring. For instance, significant steric constraints have been observed in the synthesis of N-Boc-2,6-disubstituted piperidines, affecting reaction feasibility and yields. whiterose.ac.uk The reactivity of piperidine as a nucleophile is also modulated by its N-substituent. In nucleophilic aromatic substitution reactions, the mechanism can be altered by the reaction conditions and substrate, shifting the rate-determining step and changing expected reactivity patterns. nih.gov

The electronic properties of substituents also play a key role. Studies on the catalytic dehydrogenation of substituted piperidines for hydrogen storage applications have shown that electron-donating groups on the piperidine ring can significantly increase the reaction rate. rsc.org Conversely, the introduction of various substituents on the nitrogen atom of piperidine derivatives has been shown to modulate their affinity for biological targets like the σ₁ receptor. In one study, a small methyl group on the piperidine nitrogen resulted in significantly higher receptor affinity compared to analogues with a hydrogen, a larger ethyl group, or a bulky tosyl group. nih.govresearchgate.net This highlights a delicate interplay between steric and electronic factors in ligand-receptor binding.

Furthermore, physicochemical properties such as lipophilicity are heavily influenced by the N-substituent. The replacement of a cyclohexane (B81311) ring with a piperidine ring in certain σ₁ ligands led to compounds with lower lipophilicity (logD₇.₄ values), which can be advantageous for developing drug candidates with improved pharmacokinetic profiles. nih.govresearchgate.net

The table below illustrates the effect of different N-substituents on the properties of piperidine scaffolds.

N-SubstituentProperty AffectedObservationReference
Electron-Donating GroupsRate of DehydrogenationIncreased reaction rate. rsc.org
Methylσ₁ Receptor AffinityHigher affinity compared to H, Ethyl, or Tosyl substituents. nih.govresearchgate.net
Ethylσ₁ Receptor AffinityLower affinity than the N-methyl analogue. nih.gov
Tosylσ₁ Receptor AffinityConsiderably lower affinity. nih.gov
BenzylConformational ControlUsed to direct stereochemical outcomes in epimerization reactions. nih.gov

Investigation of Stereoisomers and Diastereomers with Varied Cyclohexyl Substitutions

The presence of multiple chiral centers on a substituted cyclohexyl ring attached to a piperidine nucleus introduces significant stereochemical complexity. The 1,3,5-trimethylcyclohexyl group, for instance, can exist as distinct diastereomers, primarily cis and trans isomers, based on the relative orientation of the methyl groups on the cyclohexane ring. nih.gov The specific stereoisomer can have a profound impact on the molecule's conformation and biological activity.

The synthesis and separation of these stereoisomers are key challenges. Stereoselective synthetic methods are often employed to control the configuration of the final product. For example, the hydrogenation of substituted pyridines frequently leads to the cis-diastereomer of the resulting piperidine, which can then be converted to the thermodynamically more stable trans-isomer through base-mediated epimerization. whiterose.ac.uknih.gov Classical resolution, using chiral acids like d- or l-10-camphorsulfonic acid to form separable diastereomeric salts, is another effective technique. nih.gov

The characterization and assignment of relative stereochemistry for these isomers rely heavily on spectroscopic methods, particularly ¹H and ¹³C NMR spectroscopy, by analyzing chemical shifts and coupling constants. nih.gov In some cases, single-crystal X-ray analysis provides definitive proof of the absolute configuration. nih.gov

The biological properties of N-cyclohexylpiperidine analogues can be highly dependent on their stereochemistry. In a study of 1-(1-phenyl-2-methylcyclohexyl)piperidine (B1231555) isomers, the trans isomer was found to be substantially more potent as a ligand for the PCP binding site than the corresponding cis isomer, which was virtually inactive. nih.gov Conversely, for the related 1-(1-phenyl-4-methylcyclohexyl)piperidine, the cis-Ph/Me isomer was more potent than the trans-Ph/Me isomer. nih.gov This demonstrates that the spatial arrangement of substituents on the cyclohexyl ring is a critical determinant of biological function.

The table below highlights the differential properties of stereoisomers in related N-cyclohexylpiperidine systems.

Compound SeriesIsomerRelative Potency/ActivityReference
1-(1-phenyl-2-methylcyclohexyl)piperidine (-)-transMost potent isomer, ~4x more potent in vivo than (+)-trans. nih.gov
cis (racemic)Essentially inactive in vitro and in vivo. nih.gov
1-(1-phenyl-4-methylcyclohexyl)piperidine cisMore potent than the trans isomer. nih.gov
transLess potent than the cis isomer. nih.gov

Emerging Research Directions and Future Outlook for Piperidine, 1 1,3,5 Trimethylcyclohexyl

Innovations in Green and Sustainable Synthesis of Piperidine (B6355638), 1-(1,3,5-trimethylcyclohexyl)-

The synthesis of N-substituted piperidines is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and materials science industries. nih.gov Historically, methods like the Dieckman condensation have been employed, but these often involve harsh conditions and generate considerable waste. nih.govresearchgate.net The contemporary focus has shifted towards "green chemistry" principles, emphasizing atom economy, energy efficiency, and the use of environmentally benign reagents and solvents. nih.govrsc.org

For a compound like Piperidine, 1-(1,3,5-trimethylcyclohexyl)-, future research in synthesis will likely concentrate on catalytic C-N bond formation strategies. rsc.orgnumberanalytics.com These methods offer a more sustainable alternative to traditional approaches. One promising avenue is the "borrowing hydrogen" strategy, which utilizes alcohols as alkylating agents. digitellinc.com In this approach, a catalyst, often based on earth-abundant metals like cobalt or iron, temporarily "borrows" hydrogen from an alcohol to form an aldehyde, which then reacts with the amine (piperidine). The borrowed hydrogen is then returned, regenerating the catalyst and yielding the N-alkylated product and water as the only byproduct. digitellinc.comresearchgate.net This process is highly atom-economical and avoids the use of pre-activated alkyl halides, which generate stoichiometric salt waste.

Another area of innovation lies in electrocatalysis, which uses electricity to drive chemical reactions. researchgate.netacs.org Electrochemical methods for C-N bond formation are gaining traction due to their potential for scalability and the use of renewable energy sources. researchgate.netacs.org Research into the electrosynthesis of Piperidine, 1-(1,3,5-trimethylcyclohexyl)- could involve the reductive amination of 1,3,5-trimethylcyclohexanone with piperidine, driven by an electric current.

Furthermore, biocatalysis, employing enzymes like transaminases, presents a highly selective and environmentally friendly route. nih.gov A hybrid bio-organocatalytic cascade could be developed where an enzyme generates a reactive intermediate that then undergoes a chemical catalytic step to form the final product. nih.gov

Table 1: Comparison of Synthetic Strategies for N-Substituted Piperidines

MethodAdvantagesDisadvantagesPotential for Piperidine, 1-(1,3,5-trimethylcyclohexyl)-
Classical Methods (e.g., Dieckman) Well-established procedures.Harsh reaction conditions, poor atom economy, significant waste generation. nih.govresearchgate.netLess likely to be pursued in modern, sustainable research.
Catalytic Hydrogenation of Pyridines Effective for creating the piperidine ring. nih.govOften requires high pressure and temperature; may lack selectivity with complex substituents. nih.govApplicable if starting from a corresponding substituted pyridine (B92270).
"Borrowing Hydrogen" Catalysis High atom economy, uses readily available alcohols, water as the main byproduct. digitellinc.comRequires development of specific catalysts for the substrate.A highly promising green synthesis route.
Electrochemical Synthesis Uses electricity as a "reagent," potential for using renewable energy, mild conditions. researchgate.netacs.orgCan be limited by electrode material and reaction selectivity.An innovative and sustainable approach for future investigation.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. nih.govEnzyme stability and substrate scope can be limitations.A potential route for highly specific and green synthesis.

Exploration of Novel Catalytic and Material Science Applications

The unique structural features of Piperidine, 1-(1,3,5-trimethylcyclohexyl)-, specifically the bulky, non-polar 1,3,5-trimethylcyclohexyl group attached to the piperidine nitrogen, suggest a range of potential applications in catalysis and material science.

In catalysis, piperidine derivatives can act as ligands for metal centers. rsc.orgrsc.org The steric bulk of the trimethylcyclohexyl group could be leveraged to create specific coordination environments around a metal, influencing the selectivity of catalytic reactions. For instance, complexes involving this ligand could be explored in polymerization reactions, such as the ring-opening polymerization of rac-lactide, where the ligand's structure can control the polymer's properties. rsc.org The nitrogen atom's lone pair of electrons allows it to coordinate with metals, making it a candidate for use in various transition metal-catalyzed reactions, including C-C and C-N bond formations. digitellinc.comrsc.org

In material science, a significant area of emerging research for amine-containing compounds is corrosion inhibition. jocpr.comtandfonline.comcore.ac.ukresearchgate.netresearchgate.net Organic molecules can adsorb onto metal surfaces, forming a protective layer that prevents degradation. jocpr.comresearchgate.net The efficacy of a corrosion inhibitor is often related to its ability to donate electrons and its molecular size, which affects surface coverage. jocpr.com Piperidine, 1-(1,3,5-trimethylcyclohexyl)- could be investigated as a corrosion inhibitor for metals like mild steel or copper in acidic environments. jocpr.comtandfonline.comcore.ac.uk The nitrogen atom can act as an adsorption center, and the large hydrophobic trimethylcyclohexyl group could provide excellent surface coverage.

Table 2: Potential Applications in Catalysis and Material Science

Application AreaProposed Role of Piperidine, 1-(1,3,5-trimethylcyclohexyl)-Key Structural Feature
Homogeneous Catalysis Sterically demanding ligand for metal complexes. rsc.orgrsc.orgBulky 1,3,5-trimethylcyclohexyl group.
Polymerization Component of catalysts for ring-opening polymerization. rsc.orgControl of catalyst's steric and electronic environment.
Corrosion Inhibition Protective agent for metal surfaces. jocpr.comtandfonline.comcore.ac.ukNitrogen atom for adsorption and large hydrophobic group for surface coverage.
Specialty Chemicals Building block for more complex functional materials. ijnrd.orgVersatile piperidine scaffold.

Advanced Computational Modeling for Unveiling Complex Behaviors and Reactivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research. For Piperidine, 1-(1,3,5-trimethylcyclohexyl)-, computational modeling can provide crucial insights into its conformational preferences, reactivity, and potential interactions.

Conformational analysis is fundamental to understanding the properties of cyclic molecules like piperidines. nih.govresearchgate.netrsc.orgacs.org The piperidine ring typically adopts a chair conformation, but the orientation of the N-substituent (axial vs. equatorial) and the conformation of the trimethylcyclohexyl ring can vary. nih.govrsc.org Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformers and the energy barriers for their interconversion. researchgate.netrsc.org This information is vital for understanding how the molecule will interact with other species, such as biological receptors or catalytic sites.

Quantitative Structure-Activity Relationship (QSAR) studies are another important computational tool. researchgate.netnih.govresearchgate.netijprajournal.comtandfonline.com If a series of related compounds, including Piperidine, 1-(1,3,5-trimethylcyclohexyl)-, were synthesized and tested for a specific activity (e.g., corrosion inhibition or catalytic efficiency), QSAR models could be developed. researchgate.netnih.gov These models establish a mathematical relationship between the chemical structure and the biological or chemical activity, allowing for the prediction of the activity of new, unsynthesized compounds and the identification of key structural features for optimal performance. nih.govmdpi.com

Molecular docking and dynamics simulations can be used to explore potential interactions with biological targets or material surfaces. nih.govrsc.org For example, simulations could model the adsorption of Piperidine, 1-(1,3,5-trimethylcyclohexyl)- onto a metal surface to elucidate the mechanism of corrosion inhibition at an atomic level. nih.gov

Interdisciplinary Research Integrating Piperidine, 1-(1,3,5-trimethylcyclohexyl)- in Emerging Chemical Fields

The piperidine scaffold is a privileged structure in medicinal chemistry and agrochemicals due to its presence in numerous bioactive molecules. nih.govnih.govijnrd.orgresearchgate.netencyclopedia.pub While direct biological activity for Piperidine, 1-(1,3,5-trimethylcyclohexyl)- has not been reported, its structure warrants exploration in these interdisciplinary fields.

In drug discovery, the piperidine ring is a common feature in drugs targeting the central nervous system, as well as in anticancer and antiviral agents. researchgate.netencyclopedia.pub The lipophilic nature of the trimethylcyclohexyl group could influence the pharmacokinetic properties of a potential drug molecule, such as its ability to cross cell membranes. Future research could involve synthesizing derivatives of Piperidine, 1-(1,3,5-trimethylcyclohexyl)- and screening them for various biological activities.

In the field of agrochemicals, many insecticides, fungicides, and herbicides contain piperidine moieties. ccspublishing.org.cnresearchgate.net The structural versatility of the piperidine ring allows for the creation of compounds with specific activities against agricultural pests. ccspublishing.org.cnresearchgate.net Research into the potential insecticidal or fungicidal properties of compounds based on the Piperidine, 1-(1,3,5-trimethylcyclohexyl)- scaffold could lead to the development of new crop protection agents.

The integration of this compound into these fields will depend on systematic screening and the application of the computational methods described previously to guide the design of new, more potent, and selective derivatives.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Piperidine, 1-(1,3,5-trimethylcyclohexyl)-, and how are they determined?

  • Answer: Critical physicochemical properties include molecular weight (265.48 g/mol), hydrophobicity (XLogP = ~5.7), and topological polar surface area (3.2 Ų), which influence solubility and bioavailability. These are determined via:

  • Mass spectrometry for molecular weight validation .
  • XLogP calculations to estimate hydrophobicity .
  • NMR spectroscopy to confirm substituent arrangement and stereochemistry (e.g., cyclohexyl and piperidine ring conformation) .
    • Methodological Note: Computational tools like Gaussian or Spartan can predict electronic properties, while experimental validation requires HPLC for purity assessment and differential scanning calorimetry (DSC) for thermal stability .

Q. What synthetic routes are commonly employed for the preparation of Piperidine derivatives with bulky cyclohexyl substituents?

  • Answer: Bulky substituents like 1,3,5-trimethylcyclohexyl are introduced via:

  • Nucleophilic substitution using pre-functionalized cyclohexyl halides and piperidine .
  • Mannich reactions with formaldehyde and secondary amines under reflux conditions (e.g., ethanol, 3 hours) .
    • Example Protocol:
  • React 1,3,5-trimethylcyclohexanol with thionyl chloride to generate the chloro derivative.
  • Perform nucleophilic substitution with piperidine in dichloromethane (DCM) under basic conditions (NaOH) .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of Piperidine, 1-(1,3,5-trimethylcyclohexyl)-?

  • Answer:

  • Density Functional Theory (DFT): Calculates HOMO-LUMO gaps to assess electrophilicity and nucleophilicity. For example, the cyclohexyl group’s steric bulk reduces ring strain in piperidine, stabilizing the chair conformation .
  • Molecular Dynamics (MD): Simulates solvent interactions; hydrophobic substituents like trimethylcyclohexyl enhance membrane permeability .
    • Data Contradiction Analysis: Discrepancies in reported XLogP values (e.g., 5.7 vs. 5.2) may arise from differing force fields in software (e.g., ChemDraw vs. MOE). Validate experimentally via octanol-water partition assays .

Q. What strategies resolve contradictions in reported biological activities of structurally similar piperidine derivatives?

  • Answer: Contradictions often stem from:

  • Structural analogs (e.g., fluorophenyl or isoxazolyl substituents) altering target binding .
  • Assay variability (e.g., bacterial strain differences in antimicrobial tests) .
    • Resolution Strategies:
  • Comparative SAR Studies: Test the target compound and analogs (e.g., 3-fluoro-PCP derivatives) under standardized conditions .
  • Meta-analysis: Pool data from multiple studies to identify trends. For example, bulky cyclohexyl groups generally reduce CNS activity but enhance metabolic stability .

Q. How can reaction conditions be optimized to improve yields in piperidine derivatization?

  • Answer: Key factors include:

  • Catalyst selection: Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions .
  • Temperature control: Higher temperatures (80–100°C) accelerate substitutions but may degrade thermally sensitive intermediates .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require rigorous drying .
    • Case Study: Optimizing Mannich reactions with 3,5-dimethylpiperidine increased yields from 70% to 87% by extending reflux time to 3 hours .

Q. What safety protocols are critical when handling sterically hindered piperidine derivatives?

  • Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile intermediates (e.g., formaldehyde in Mannich reactions) .
  • Personal Protective Equipment (PPE): Nitrile gloves and goggles prevent dermal/ocular exposure to corrosive reagents (e.g., thionyl chloride) .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Key Citations

  • Physicochemical properties:
  • Synthetic protocols:
  • Computational modeling:
  • Safety guidelines:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.